2-Acetamidobiphenyl

Description

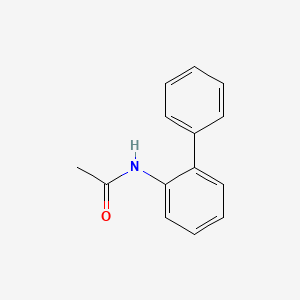

Structure

3D Structure

Properties

IUPAC Name |

N-(2-phenylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-11(16)15-14-10-6-5-9-13(14)12-7-3-2-4-8-12/h2-10H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXCZSZXIGHWLEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6036837 | |

| Record name | 2-Acetamidobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6036837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2113-47-5 | |

| Record name | N-[1,1′-Biphenyl]-2-ylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2113-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetamidobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002113475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetamidobiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50998 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetamidobiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetamidobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6036837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ACETAMIDOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WW5K53Z91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Acetamidobiphenyl

Abstract

This technical guide provides a comprehensive overview of the synthesis and structural elucidation of 2-acetamidobiphenyl (N-(2-phenylphenyl)acetamide), a significant biaryl amide scaffold. The document is structured to provide researchers, chemists, and drug development professionals with both the theoretical underpinnings and practical, field-proven methodologies for its preparation and validation. We will explore a modern, efficient synthetic route via the Suzuki-Miyaura cross-coupling reaction, detailing the causality behind procedural choices. Furthermore, a rigorous, multi-technique approach to characterization is presented, ensuring a self-validating system for confirming product identity and purity. This guide integrates expert insights with authoritative references to deliver a robust and reliable resource for the scientific community.

Introduction: The Significance of the 2-Acetamidobiphenyl Scaffold

2-Acetamidobiphenyl, with the chemical formula C₁₄H₁₃NO, is a derivative of 2-aminobiphenyl, a privileged structural motif in medicinal chemistry and materials science.[1] The biaryl core is a key feature in numerous biologically active compounds, and the acetamido group provides a handle for further functionalization or can itself be critical for molecular interactions.[2] Understanding the efficient synthesis and rigorous characterization of this molecule is fundamental for its application as a building block in the development of novel pharmaceuticals and functional materials. This guide eschews a generic template, instead focusing on a logical progression from synthesis strategy to definitive structural proof, mirroring the workflow of a research and development chemist.

Synthesis of 2-Acetamidobiphenyl via Suzuki-Miyaura Coupling

While classical methods like the Ullmann condensation can be used for C-N bond formation, they often require harsh conditions, such as high temperatures and stoichiometric copper reagents.[3][4] For the construction of the C-C biaryl bond in 2-acetamidobiphenyl, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction offers a superior alternative. It is renowned for its mild reaction conditions, high functional group tolerance, and excellent yields, making it one of the most powerful and versatile methods for synthesizing biaryl compounds.[2][5]

The strategic choice here is to couple a readily available aryl halide with an arylboronic acid. We will detail the synthesis from 2-bromoacetanilide and phenylboronic acid. This approach is causally sound because the starting materials are commercially available and the reaction mechanism is well-understood, allowing for predictable outcomes and straightforward optimization.

Synthetic Workflow Overview

The following diagram illustrates the key steps and components of the Suzuki-Miyaura coupling for the synthesis of 2-acetamidobiphenyl.

Caption: Suzuki-Miyaura synthesis workflow for 2-acetamidobiphenyl.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

Materials:

-

2-Bromoacetanilide (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane

-

Deionized Water

-

Ethyl Acetate

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromoacetanilide (1.0 eq), phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.02 eq), and potassium carbonate (3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. This is critical as the palladium catalyst can be sensitive to oxygen, especially at elevated temperatures.

-

Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (v/v). The aqueous base is necessary for the transmetalation step of the catalytic cycle.

-

Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 2-bromoacetanilide is consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Wash the organic layer sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure 2-acetamidobiphenyl as a white to off-white solid.

Comprehensive Characterization

A single analytical technique is insufficient for the unambiguous confirmation of a chemical structure. A self-validating approach requires the correlation of data from multiple orthogonal techniques. For 2-acetamidobiphenyl, the core methods are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Characterization Workflow

The following diagram outlines the logical flow for the structural elucidation of the synthesized product.

Caption: Logical workflow for the structural confirmation of 2-acetamidobiphenyl.

Spectroscopic and Spectrometric Data Interpretation

3.2.1. ¹H NMR Spectroscopy

-

Principle: ¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

-

Protocol: Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[6] Transfer to an NMR tube for analysis.

-

Expected Spectrum Interpretation:

-

Aromatic Protons (δ 7.2-7.8 ppm): A complex multiplet pattern corresponding to the 9 protons of the two phenyl rings. The exact shifts and couplings depend on the rotational conformation.

-

Amide Proton (δ ~8.0 ppm): A broad singlet corresponding to the N-H proton. Its chemical shift can be concentration-dependent and it may exchange with D₂O.

-

Methyl Protons (δ ~2.0 ppm): A sharp singlet integrating to 3 hydrogens, corresponding to the methyl group of the acetyl moiety.

-

3.2.2. ¹³C NMR Spectroscopy

-

Principle: ¹³C NMR provides information about the carbon skeleton of the molecule.

-

Protocol: A more concentrated sample (~20-30 mg) is typically used. The same solvent as the ¹H NMR experiment can be used.

-

Expected Spectrum Interpretation:

-

Carbonyl Carbon (δ ~169 ppm): A characteristic signal for the amide carbonyl carbon.

-

Aromatic Carbons (δ 120-140 ppm): Multiple signals corresponding to the 12 carbons of the biphenyl system.

-

Methyl Carbon (δ ~24 ppm): A signal for the acetyl methyl carbon.

-

3.2.3. Infrared (IR) Spectroscopy

-

Principle: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.[7]

-

Protocol: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Expected Spectrum Interpretation:

-

N-H Stretch (~3300 cm⁻¹): A sharp to medium absorption band characteristic of the secondary amide N-H bond.

-

Aromatic C-H Stretch (~3100-3000 cm⁻¹): Absorption bands indicating the presence of aromatic rings.

-

Amide I Band (C=O Stretch) (~1660 cm⁻¹): A strong, sharp absorption band, which is highly characteristic of the carbonyl group in the amide.

-

Aromatic C=C Bending (~1600-1450 cm⁻¹): Multiple bands confirming the aromatic rings.

-

3.2.4. Mass Spectrometry (MS)

-

Principle: MS measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental formula (with high resolution MS).

-

Protocol: The sample can be introduced via Gas Chromatography (GC-MS) or by direct infusion. Electron Ionization (EI) is a common method.

-

Expected Spectrum Interpretation:

-

Molecular Ion Peak [M]⁺•: A strong peak at m/z = 211, corresponding to the molecular weight of 2-acetamidobiphenyl.[1]

-

Key Fragment [M-42]⁺•: A significant peak at m/z = 169, resulting from the loss of a ketene molecule (CH₂=C=O) from the parent ion. This fragmentation is characteristic of N-aryl acetamides.[1]

-

Summary of Key Data

The following table summarizes the essential physical and spectral data for 2-acetamidobiphenyl, providing a quick reference for validation.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃NO | [1] |

| Molecular Weight | 211.26 g/mol | [1] |

| Appearance | White to off-white solid | General Observation |

| ¹H NMR (CDCl₃) | δ ~7.2-7.8 (m, 9H), ~8.0 (br s, 1H), ~2.0 (s, 3H) | Predicted based on structure |

| IR (KBr/ATR, cm⁻¹) | ~3300 (N-H), ~1660 (C=O, Amide I) | [1] |

| MS (EI, m/z) | 211 [M]⁺•, 169 [M-42]⁺• | [1] |

Conclusion

This guide has detailed a reliable and modern approach to the synthesis of 2-acetamidobiphenyl using the Suzuki-Miyaura cross-coupling reaction, emphasizing the rationale behind the chosen methodology. A multi-faceted characterization strategy, employing NMR, IR, and MS, has been presented as a self-validating system to ensure the unequivocal identification and purity of the final product. By integrating detailed protocols with the underlying chemical principles, this document serves as an authoritative resource for researchers engaged in the synthesis of biaryl scaffolds for drug discovery and materials science.

References

-

Ullmann condensation - Wikipedia. (n.d.). Retrieved February 4, 2026, from [Link]

-

C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides - UniTo. (2022). Retrieved February 4, 2026, from [Link]

-

Synthesis of 2′-hydroxybiphenyl-2-ylphosphinic acid - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

-

Methyl 2-[(2-{2-[(2-acetamidophenyl)ethynyl]benzamido} phenyl)ethynyl]benzoate - MDPI. (2020). Retrieved February 4, 2026, from [Link]

- Process for the preparation of methylphenidate hydrochloride and its intermediates thereof - Google Patents. (n.d.).

-

Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex - PubMed. (2021). Retrieved February 4, 2026, from [Link]

-

2-Acetamidophenyl acetate | C10H11NO3 | CID 230540 - PubChem. (n.d.). Retrieved February 4, 2026, from [Link]

-

2-Acetamidobiphenyl | C14H13NO | CID 16447 - PubChem. (n.d.). Retrieved February 4, 2026, from [Link]

-

Scheme 1. Synthesis of N-(4-acetamidophenyl)-2-arylhydrazono-cyanoacetamides 4a-c. - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Retrieved February 4, 2026, from [Link]

-

Validation of crystal structure of 2‐acetamidophenyl acetate: an experimental and theoretical study - Figshare. (2022). Retrieved February 4, 2026, from [Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. (2021). Retrieved February 4, 2026, from [Link]

-

Acetamide, N-(2-methoxyphenyl)- - NIST WebBook. (n.d.). Retrieved February 4, 2026, from [Link]

-

Synthesis and Reactivity of 2-Acetylthiophenes Derivatives - MDPI. (2022). Retrieved February 4, 2026, from [Link]

-

Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PubMed. (2017). Retrieved February 4, 2026, from [Link]

-

Validation of crystal structure of 2-acetamidophenyl acetate: an experimental and theoretical study - PubMed. (2021). Retrieved February 4, 2026, from [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (2021). Retrieved February 4, 2026, from [Link]

-

Organic compounds - MassBank. (2019). Retrieved February 4, 2026, from [Link]

- Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents. (n.d.).

-

Acetamide, N-(2-bromophenyl)- - NIST WebBook. (n.d.). Retrieved February 4, 2026, from [Link]

-

Infrared Spectroscopic Determination of Acetamiprid Pesticide in Apple - ResearchGate. (2023). Retrieved February 4, 2026, from [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. (n.d.). Retrieved February 4, 2026, from [Link]

-

Suzuki cross-coupling reaction - YouTube. (2020). Retrieved February 4, 2026, from [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - ResearchGate. (2021). Retrieved February 4, 2026, from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved February 4, 2026, from [Link]

-

Enantiomeric discrimination and quantification of Zolmitriptan by H NMR spectroscopy using (R)-(-)-α-Methoxy phenyl acetic acid - JOCPR. (2016). Retrieved February 4, 2026, from [Link]

-

Acetamide, N-(2-methoxyphenyl)- - NIST WebBook. (n.d.). Retrieved February 4, 2026, from [Link]

-

The Pennsylvania State University - Electronic Theses for Schreyer Honors College. (n.d.). Retrieved February 4, 2026, from [Link]

Sources

- 1. 2-Acetamidobiphenyl | C14H13NO | CID 16447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. gala.gre.ac.uk [gala.gre.ac.uk]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. iris.unito.it [iris.unito.it]

- 5. mdpi.com [mdpi.com]

- 6. jocpr.com [jocpr.com]

- 7. honors.libraries.psu.edu [honors.libraries.psu.edu]

Physicochemical properties of 2-Acetamidobiphenyl

An In-depth Technical Guide to the Physicochemical Properties of 2-Acetamidobiphenyl

Introduction

2-Acetamidobiphenyl, also known by its IUPAC name N-(2-phenylphenyl)acetamide, is a biphenyl derivative containing an acetamido group. Its structural framework, featuring a rigid biphenyl core and a hydrogen-bond-donating/accepting amide group, makes it a molecule of interest in medicinal chemistry and materials science. Understanding the fundamental physicochemical properties of this compound is a critical prerequisite for its application in research and development, particularly in fields like drug discovery, where such properties govern a molecule's behavior from synthesis and purification to formulation and biological activity.

This guide provides a comprehensive overview of the core physicochemical characteristics of 2-Acetamidobiphenyl. It is designed for researchers, scientists, and drug development professionals, offering not only established data but also the underlying scientific principles and detailed experimental protocols for their validation. The methodologies described herein are foundational for the characterization of new chemical entities and serve as a self-validating system to ensure data integrity.

Molecular Identity and Structure

Accurate identification is the cornerstone of any chemical analysis. 2-Acetamidobiphenyl is uniquely defined by its molecular structure and associated identifiers.

-

IUPAC Name: N-(2-phenylphenyl)acetamide[1]

-

CAS Number: 2113-47-5[1]

-

Molecular Formula: C₁₄H₁₃NO[1]

-

Molecular Weight: 211.26 g/mol [1]

-

Synonyms: 2'-Phenylacetanilide, N-(2-Biphenylyl)acetamide, 2-Acetylaminobiphenyl[1]

The molecule consists of a biphenyl ring system where one of the phenyl rings is substituted at the 2-position with an acetamido (-NHCOCH₃) group.

Caption: 2D structure of N-(2-phenylphenyl)acetamide.

Physical and Chemical Properties

The following table summarizes key physicochemical properties. It is important to note that while extensive spectral data exists, experimentally determined values for properties like melting point and solubility are not widely published. The table includes computed values where experimental data is unavailable, which serve as valuable estimates for experimental design.

| Property | Value | Source | Notes |

| Molecular Weight | 211.26 g/mol | PubChem[1] | Calculated from atomic weights. |

| Appearance | Solid (predicted) | - | Expected for a molecule of this size and structure at STP. |

| Melting Point | Data not available | - | Expected to be a crystalline solid with a defined melting point. |

| Boiling Point | Data not available | - | High boiling point expected; likely decomposes before boiling at atm. pressure. |

| Solubility | Data not available | - | Predicted to have low aqueous solubility and higher solubility in organic solvents. |

| pKa | Data not available | - | The amide N-H is very weakly acidic (pKa ~17), and the nitrogen lone pair is weakly basic. |

| LogP | 2.9 (computed) | PubChem[1] | Indicates moderate lipophilicity. |

Methodologies for Physicochemical Characterization

This section details the standard experimental protocols for determining the key properties of a solid compound like 2-Acetamidobiphenyl. The rationale behind each procedure underscores a commitment to producing reliable and reproducible data.

Melting Point Determination

Expertise & Causality: The melting point is a fundamental and sensitive indicator of a compound's purity. A sharp melting range (typically < 2°C) suggests high purity, whereas a broad and depressed range indicates the presence of impurities, which disrupt the crystal lattice. The capillary method is a standard, resource-efficient technique for this determination.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the 2-Acetamidobiphenyl sample is completely dry and finely powdered.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm.

-

Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.

-

Measurement: Heat the apparatus rapidly to about 20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.

-

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

Solubility Profiling

Expertise & Causality: Solubility is a critical parameter in drug development, influencing everything from reaction work-up and purification to formulation and bioavailability.[2][3] A standardized kinetic solubility assay provides a rapid and reproducible measure across a panel of pharmaceutically relevant solvents.

Protocol: Kinetic Solubility Determination via UV-Vis Spectroscopy

-

Stock Solution: Prepare a high-concentration stock solution of 2-Acetamidobiphenyl in a highly solubilizing solvent like dimethyl sulfoxide (DMSO).

-

Solvent Plate: Dispense the desired solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, acetone) into a 96-well UV-transparent microplate.

-

Sample Addition: Add a small, precise volume of the DMSO stock solution to each well to initiate precipitation.

-

Equilibration: Seal the plate and shake at a constant temperature (e.g., 25°C) for a set period (e.g., 2-24 hours) to allow the system to reach equilibrium.

-

Analysis: Centrifuge the plate to pellet any undissolved solid. Measure the UV absorbance of the supernatant at the compound's λ_max.

-

Quantification: Calculate the concentration in each well by comparing the absorbance to a pre-established calibration curve of the compound in the same solvent system (if possible) or in a co-solvent mixture.

Caption: Workflow for kinetic solubility determination.

Spectroscopic Characterization

Spectroscopic techniques provide fingerprint-level identification and structural confirmation.[4] The data available from authoritative sources confirms the identity of 2-Acetamidobiphenyl.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound. ¹H NMR reveals the number, connectivity, and chemical environment of hydrogen atoms, while ¹³C NMR provides similar information for the carbon skeleton.

Expected Spectral Features:

-

¹H NMR:

-

Aromatic Region (~7.0-8.0 ppm): A complex multiplet pattern corresponding to the 9 protons of the two phenyl rings.

-

Amide N-H (~8.0-9.5 ppm): A broad singlet, the chemical shift of which can be concentration and solvent-dependent.

-

Methyl C-H (~2.0 ppm): A sharp singlet integrating to 3 protons.

-

-

¹³C NMR:

-

Carbonyl Carbon (~168-172 ppm): A single peak for the amide C=O.

-

Aromatic Carbons (~120-140 ppm): Multiple peaks corresponding to the 12 carbons of the biphenyl system.

-

Methyl Carbon (~24 ppm): A single peak for the acetyl methyl group.

-

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of 2-Acetamidobiphenyl and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

-

Analysis: Cap the tube and invert several times to ensure homogeneity. Place the tube in the NMR spectrometer.

-

Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum and any desired 2D experiments (e.g., COSY, HSQC) using standard instrument parameters.

-

Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (e.g., stretching, bending). This provides a rapid and reliable method for structural confirmation.

Expected Characteristic Absorption Bands:

-

~3300 cm⁻¹: N-H stretch of the secondary amide.

-

~3100-3000 cm⁻¹: Aromatic C-H stretch.

-

~1660 cm⁻¹: C=O stretch (Amide I band), a strong and sharp absorption.

-

~1600, 1480 cm⁻¹: Aromatic C=C ring stretches.

-

~1530 cm⁻¹: N-H bend (Amide II band).

Protocol: Solid-State Analysis using KBr Pellet

-

Sample Preparation: Mix ~1 mg of 2-Acetamidobiphenyl with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.

-

Grinding: Gently grind the mixture to a very fine, homogeneous powder.

-

Pellet Formation: Transfer a portion of the powder to a pellet press. Apply pressure (typically several tons) to form a thin, transparent or translucent pellet.

-

Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the exact molecular weight of a compound and offers structural information through its fragmentation pattern. For 2-Acetamidobiphenyl, the molecular ion peak confirms the elemental composition.

Expected Data:

-

Molecular Ion (M⁺•): A peak at m/z = 211, corresponding to the molecular weight of C₁₄H₁₃NO.[1]

-

Key Fragments: Common fragmentation may involve the loss of the acetyl group or cleavage of the biphenyl bond.

Conclusion

The physicochemical properties of 2-Acetamidobiphenyl, guided by its unique molecular structure, are foundational to its potential applications. This guide has synthesized available data and presented a framework of robust, validated experimental protocols for its characterization. For professionals in drug discovery and chemical research, the rigorous application of these methodologies is not merely a data collection exercise; it is an essential component of scientific integrity, ensuring that subsequent research—be it synthetic optimization or biological screening—is built upon a reliable and accurate foundation.

References

-

LookChem. Cas 614-80-2,2-Acetamidophenol - LookChem. Available at: [Link]

-

National Center for Biotechnology Information. 2-Acetamidophenyl acetate | C10H11NO3 | CID 230540 - PubChem. Available at: [Link]

-

PubMed. Validation of crystal structure of 2-acetamidophenyl acetate: an experimental and theoretical study. Available at: [Link]

-

Cheméo. Chemical Properties of Acetamide, N-(2-hydroxyphenyl)- (CAS 614-80-2). Available at: [Link]

-

National Center for Biotechnology Information. 2-Acetamidobiphenyl | C14H13NO | CID 16447 - PubChem. Available at: [Link]

-

PubMed. Ultrafast UV-vis and IR studies of p-biphenylyl acetyl and carbomethoxy carbenes. Available at: [Link]

-

National Institutes of Health. Drug–Polymer Interactions in Acetaminophen/Hydroxypropylmethylcellulose Acetyl Succinate Amorphous Solid Dispersions Revealed by Multidimensional Multinuclear Solid-State NMR Spectroscopy. Available at: [Link]

-

ResearchGate. Scheme 1. Synthesis of N-(4-acetamidophenyl)-2-arylhydrazono-cyanoacetamides 4a-c. Available at: [Link]

-

MDPI. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Available at: [Link]

-

Royal Society of Chemistry. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Available at: [Link]

-

ResearchGate. Development and validation of a UV/visible spectrophotometric method for simultaneous assay of paracetamol and ibuprofen. Available at: [Link]

-

National Institutes of Health. UV Spectrophotometric Simultaneous Determination of Paracetamol and Ibuprofen in Combined Tablets by Derivative and Wavelet Transforms. Available at: [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. Available at: [Link]

-

Altasciences. Altasciences' Proactive Drug Development Solution—Small Molecules. Available at: [Link]

- Google Patents. US9512077B2 - Process for the preparation of methylphenidate hydrochloride and its intermediates thereof.

-

NIST. Acetamide, N-(2-methoxyphenyl)- - the NIST WebBook. Available at: [Link]

-

PubMed. Emerging Applications of Hydroxypropyl Methylcellulose Acetate Succinate: Different Aspects in Drug Delivery and Its Commercial Potential. Available at: [Link]

-

Orapuh Journal. Development and validation of a UV/visible spectrophotometric method for simultaneous assay of paracetamol and ibuprofen | Orapuh Journal. Available at: [Link]

-

National Center for Biotechnology Information. Acetamidine | C2H6N2 | CID 67171 - PubChem. Available at: [Link]

-

The Royal Society of Chemistry. Supporting information. Available at: [Link]

-

Carl ROTH. Safety Data Sheet: Acetamiprid. Available at: [Link]

-

Physical Chemistry Research. Regular Article. Available at: [Link]

-

National Institutes of Health. Applications of biophysical techniques in drug discovery and development. Available at: [Link]

-

ResearchGate. Synthesis of 2′-hydroxybiphenyl-2-ylphosphinic acid. Available at: [Link]

-

National Institutes of Health. Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students. Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

-

Chemistry Stack Exchange. Paracetamol infrared spectrum issues. Available at: [Link]

-

Organic Chemistry Data. Bordwell pKa Table. Available at: [Link]

Sources

- 1. 2-Acetamidobiphenyl | C14H13NO | CID 16447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Emerging Applications of Hydroxypropyl Methylcellulose Acetate Succinate: Different Aspects in Drug Delivery and Its Commercial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Applications of biophysical techniques in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

Review of 2-Acetamidobiphenyl and Its Derivatives: Synthetic Utility & Metabolic Profile

[1][2]

Executive Summary

2-Acetamidobiphenyl (N-(2-biphenylyl)acetamide, CAS: 2113-47-5) occupies a unique niche in organic chemistry and toxicology.[1] Structurally, it serves as a robust substrate for the synthesis of phenanthridines —a privileged scaffold in alkaloids and DNA-intercalating drugs.[2] Biologically, it acts as a critical model compound for understanding the metabolic activation of aromatic amines, specifically the N-hydroxylation pathway leading to carcinogenesis.

This technical guide dissects the molecule’s dual identity: as a versatile "Directing Group" (DG) substrate in Palladium-catalyzed C-H activation and as a probe for Cytochrome P450-mediated bioactivation.[1]

Chemical Identity & Structural Properties[2][4][5]

2-Acetamidobiphenyl is an acetanilide derivative where the ortho position is substituted with a phenyl ring.[1] This biaryl geometry forces the amide into a specific conformation, facilitating intramolecular reactions.[1]

| Property | Data |

| IUPAC Name | N-(2-phenylphenyl)acetamide |

| CAS Number | 2113-47-5 |

| Molecular Formula | C₁₄H₁₃NO |

| Molecular Weight | 211.26 g/mol |

| Physical State | Crystalline Solid |

| Solubility | Soluble in organic solvents (DCM, EtOAc, DMSO); Insoluble in water |

| Key Structural Feature | Ortho-phenyl substituent forces non-planar biaryl twist; Amide oxygen acts as a Lewis base for metal coordination.[1][3] |

Synthetic Utility: The Phenanthridine Gateway

The primary synthetic application of 2-acetamidobiphenyl is its conversion to 9-methylphenanthridine via cyclodehydration.[1] This transformation has evolved from harsh Lewis acid-mediated conditions to elegant transition-metal-catalyzed protocols.[1]

The Classic Pathway: Morgan-Walls Reaction

Historically, the Morgan-Walls reaction utilizes phosphorus oxychloride (POCl₃) to effect cyclodehydration.[1] While effective, it requires harsh conditions.[1]

The Modern Pathway: Pd-Catalyzed C-H Activation

Modern methodologies utilize the acetamido group as a Directing Group (DG).[1] The Nitrogen coordinates with Palladium, directing it to activate the C-H bond on the adjacent phenyl ring (the 2'-position).

Mechanism of Pd-Catalyzed Cyclization

The reaction proceeds via a Pd(II)/Pd(IV) or Pd(II)/Pd(0) catalytic cycle, depending on the oxidant. The key intermediate is a six-membered palladacycle .[1][2]

Figure 1: Mechanism of Pd-catalyzed intramolecular cyclization.[1] The acetamido group directs the metal to the 2'-position, forming a palladacycle before reductive elimination yields the phenanthridine core.

Experimental Protocol: Pd-Catalyzed Oxidative Cyclization

Objective: Synthesis of 9-methylphenanthridine from 2-acetamidobiphenyl. Scale: 1.0 mmol.

| Reagent | Equiv/Amount | Role |

| 2-Acetamidobiphenyl | 1.0 equiv (211 mg) | Substrate |

| Pd(OAc)₂ | 5 mol% (11 mg) | Catalyst |

| PhI(OAc)₂ | 1.5 equiv (483 mg) | Terminal Oxidant |

| Toluene | 5.0 mL (0.2 M) | Solvent |

Step-by-Step Methodology:

-

Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine 2-acetamidobiphenyl, Pd(OAc)₂, and PhI(OAc)₂.

-

Inert Atmosphere: Evacuate and backfill the tube with Argon three times.[1] Scientific Rationale: Although Pd(II) is stable, removing oxygen prevents non-productive oxidation of the ligand or solvent competitive pathways.

-

Solvent Addition: Add anhydrous Toluene via syringe. Seal the tube.

-

Reaction: Heat the mixture to 100°C for 12 hours.

-

Observation: The reaction mixture typically turns dark brown/black as Pd species cycle.[1]

-

-

Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove Pd black.[1] Wash the pad with Ethyl Acetate.[1]

-

Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Metabolic & Toxicological Profile

2-Acetamidobiphenyl is a structural analogue of the potent carcinogen 2-acetamidofluorene (2-AAF).[1] Its metabolism illustrates the "toxification" pathway common to aromatic amides.[1]

The N-Hydroxylation Trigger

The critical bioactivation step is N-hydroxylation catalyzed by Cytochrome P450 (specifically CYP1A2).[1] The parent amide is relatively inert; however, the N-hydroxy metabolite is a substrate for Phase II conjugation enzymes.

Formation of DNA Adducts

The N-hydroxy amide is esterified (e.g., by sulfotransferases or acetyltransferases) to form an unstable N-acetoxy or N-sulfonyloxy species.[1] Spontaneous heterolysis of the N-O bond generates a highly electrophilic Nitrenium Ion .[1] This ion attacks the C8 position of Guanine in DNA, leading to mutagenesis.[1]

Figure 2: Metabolic activation pathway.[1] The conversion of the parent amide to the electrophilic nitrenium ion drives the genotoxic potential.

References

-

Morgan-Walls Reaction: Morgan, G. T., & Walls, L. P. (1931).[1] Researches in the Phenanthridine Series. Part I. A New Synthesis of Phenanthridine Homologues and Derivatives. Journal of the Chemical Society (Resumed), 2447-2456.[1] Link

-

Pd-Catalyzed Cyclization: Shabashov, D., & Daugulis, O. (2010).[1] Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon−Hydrogen Bonds.[1] Journal of the American Chemical Society, 132(11), 3965–3972. Link

-

Metabolic Activation Mechanism: Miller, J. A. (1970).[1] Carcinogenesis by Chemicals: An Overview—G. H. A. Clowes Memorial Lecture. Cancer Research, 30(3), 559-576.[1] Link

-

Phenanthridinone Synthesis (Comparative): Karthikeyan, J., & Cheng, C. H. (2011).[1] Synthesis of Phenanthridinones from N-Methoxybenzamides and Arenes by Multiple Palladium-Catalyzed C-H Activation Steps.[1] Angewandte Chemie International Edition, 50(42), 9880-9883.[1] Link

-

Physical Properties: PubChem Compound Summary for CID 16447, 2-Acetamidobiphenyl. National Center for Biotechnology Information (2025).[1] Link

Spectroscopic Characterization of 2-Acetamidobiphenyl: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Acetamidobiphenyl (also known as N-(2-phenylphenyl)acetamide). Designed for researchers, scientists, and professionals in drug development, this document delves into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this biphenyl derivative.

Introduction

2-Acetamidobiphenyl belongs to the class of biphenyls, which are of significant interest in medicinal chemistry and materials science due to their unique structural and electronic properties.[1] The acetamido group introduces a key functional moiety that can influence the molecule's conformation and potential biological activity. Accurate spectroscopic analysis is paramount for confirming the identity, purity, and structure of 2-Acetamidobiphenyl in various research and development stages. This guide will walk through the expected spectroscopic signatures of this molecule, providing a foundational understanding for its characterization.

Molecular Structure and Key Features

A clear understanding of the molecular structure of 2-Acetamidobiphenyl is fundamental to interpreting its spectroscopic data. The molecule consists of two phenyl rings linked by a single bond, with an acetamido group substituted at the 2-position of one of the rings.

Molecular Formula: C₁₄H₁₃NO[1]

IUPAC Name: N-(2-phenylphenyl)acetamide[1]

CAS Number: 2113-47-5[1]

Caption: Molecular Structure of 2-Acetamidobiphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below is a predicted analysis of the ¹H and ¹³C NMR spectra of 2-Acetamidobiphenyl.

¹H NMR Spectroscopy

The proton NMR spectrum of 2-Acetamidobiphenyl is expected to show distinct signals for the aromatic protons, the amide proton, and the methyl protons of the acetyl group. The aromatic region will be complex due to the presence of two phenyl rings and their through-space interactions.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| CH₃ (acetyl) | ~ 2.0 | Singlet | 3H |

| Aromatic Protons | 7.0 - 8.0 | Multiplet | 9H |

| NH (amide) | 7.5 - 8.5 | Broad Singlet | 1H |

Predicted ¹H NMR Data for 2-Acetamidobiphenyl

Interpretation:

-

Methyl Protons: A sharp singlet integrating to three protons is expected around 2.0 ppm, characteristic of the methyl group of the acetamido moiety.

-

Aromatic Protons: A complex multiplet integrating to nine protons is anticipated in the range of 7.0-8.0 ppm. The protons on the two phenyl rings will exhibit different chemical shifts due to the electronic effects of the acetamido group and the steric hindrance between the rings, which may lead to restricted rotation.

-

Amide Proton: A broad singlet, integrating to one proton, is expected in the downfield region (7.5-8.5 ppm). The chemical shift of this proton can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule. Due to the lack of symmetry, 14 distinct signals are expected.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ (acetyl) | 20 - 30 |

| Aromatic CH | 120 - 140 |

| Aromatic C (quaternary) | 130 - 150 |

| C=O (amide) | 168 - 172 |

Predicted ¹³C NMR Data for 2-Acetamidobiphenyl

Interpretation:

-

Methyl Carbon: A signal in the aliphatic region (20-30 ppm) corresponds to the methyl carbon of the acetyl group.

-

Aromatic Carbons: A series of signals in the range of 120-150 ppm will be observed for the twelve aromatic carbons. The quaternary carbons (those at the ring junction and the one bearing the acetamido group) will typically have lower intensities.

-

Amide Carbonyl Carbon: The carbonyl carbon of the amide group is expected to appear in the downfield region, typically between 168 and 172 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Acetamidobiphenyl is expected to show characteristic absorption bands for the N-H bond, the C=O bond of the amide, and the aromatic C-H and C=C bonds. The spectrum is typically acquired using a KBr wafer technique.[1]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3100 | N-H stretch | Amide |

| 3100 - 3000 | C-H stretch | Aromatic |

| 1680 - 1640 | C=O stretch | Amide (Amide I band) |

| 1600 - 1450 | C=C stretch | Aromatic |

| 1550 - 1510 | N-H bend | Amide (Amide II band) |

| 770 - 730 | C-H out-of-plane bend | ortho-disubstituted benzene |

| 770 - 730 and 710 - 690 | C-H out-of-plane bend | Monosubstituted benzene |

Predicted IR Absorption Bands for 2-Acetamidobiphenyl

Interpretation:

-

N-H Stretching: A moderate to strong absorption band in the region of 3300-3100 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amide.

-

C=O Stretching (Amide I): A strong, sharp absorption band between 1680 and 1640 cm⁻¹ is a hallmark of the amide carbonyl group.

-

N-H Bending (Amide II): This band, appearing around 1550-1510 cm⁻¹, arises from the coupling of the N-H in-plane bending and C-N stretching vibrations.

-

Aromatic Vibrations: Multiple bands in the 1600-1450 cm⁻¹ region correspond to C=C stretching vibrations within the phenyl rings. The C-H out-of-plane bending vibrations below 800 cm⁻¹ can provide information about the substitution pattern of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Acetamidobiphenyl, Electron Ionization (EI) followed by mass analysis is a common technique.

Molecular Ion Peak (M⁺): The molecular weight of 2-Acetamidobiphenyl is 211.26 g/mol .[1] Therefore, the molecular ion peak (M⁺) is expected at an m/z of 211.

Key Fragmentation Patterns:

The fragmentation of 2-Acetamidobiphenyl is expected to proceed through several characteristic pathways:

-

Loss of ketene: A common fragmentation for N-aryl acetamides is the loss of a neutral ketene molecule (CH₂=C=O, 42 Da) from the molecular ion to give a fragment at m/z 169. This fragment corresponds to the 2-aminobiphenyl radical cation.

-

Formation of the biphenyl cation: Cleavage of the C-N bond can lead to the formation of a biphenyl cation at m/z 154.

-

Formation of an acylium ion: Cleavage of the N-acetyl bond can result in the formation of an acylium ion (CH₃CO⁺) at m/z 43.

| m/z | Proposed Fragment |

| 211 | [M]⁺ (Molecular Ion) |

| 169 | [M - CH₂CO]⁺ |

| 154 | [C₁₂H₁₀]⁺ |

| 43 | [CH₃CO]⁺ |

Predicted Mass Spectrometry Fragmentation for 2-Acetamidobiphenyl

Caption: Predicted Mass Spectrometry Fragmentation of 2-Acetamidobiphenyl

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 2-Acetamidobiphenyl. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Acetamidobiphenyl in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Process the data with appropriate window functions and perform phase and baseline corrections.

-

Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Use a sufficient number of scans and a suitable relaxation delay to ensure quantitative detection of all carbon signals, including quaternary carbons.

-

Process and reference the spectrum similarly to the ¹H NMR spectrum.

-

IR Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of 2-Acetamidobiphenyl with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Perform a background subtraction.

-

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of 2-Acetamidobiphenyl in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).

-

Data Acquisition (Electron Ionization - EI):

-

Ionize the sample using a standard electron energy (typically 70 eV).

-

Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

Acquire a sufficient number of scans to obtain a representative mass spectrum.

-

Caption: General Workflow for Spectroscopic Analysis

Safety and Handling

2-Acetamidobiphenyl should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

The spectroscopic data of 2-Acetamidobiphenyl provides a detailed fingerprint of its molecular structure. By combining the information from NMR, IR, and MS, researchers can confidently identify and characterize this compound. This guide serves as a valuable resource for understanding the key spectroscopic features of 2-Acetamidobiphenyl and applying this knowledge in a laboratory setting.

References

-

PubChem. 2-Acetamidobiphenyl. National Center for Biotechnology Information. [Link]

-

NIST. Acetamide, N-(2-methoxyphenyl)-. in NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

PubChem. 2-Acetamidophenyl acetate. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Acetamidobiphenyl. National Center for Biotechnology Information. [Link]

-

ResearchGate. 1 H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1). [Link]

-

Semantic Scholar. Supporting Information. [Link]

-

PubChem. Acetamide, N-(2-methoxyphenyl)-. National Center for Biotechnology Information. [Link]

-

NIST. Acetamide, N-phenyl-. in NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

PubChem. 2-Acetamidophenol. National Center for Biotechnology Information. [Link]

-

PubChem. 2-(cycloheptylamino)-N-(2-phenylphenyl)acetamide. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Acetamidophenyl phenyl sulfoxide. National Center for Biotechnology Information. [Link]

-

PubChem. N-(2-Acetylphenyl)acetamide. National Center for Biotechnology Information. [Link]

-

NIST. Acetamide, N-phenyl-. in NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

NIST. Acetamide, N-phenyl-. in NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

SpectraBase. N-(2-Fluorophenyl)-N-methyl-2-(phenylthio)acetamide. [Link]

-

ResearchGate. NMR 1 H-spectrum of N-(4-(N-(5-(4-chlorophenyl)-3-(methoxymethyl). [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

-

ResearchGate. a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. [Link]

-

Boron Molecular. N-(2-ethylphenyl)acetamide. [Link]

-

PubChem. N-(2,5-Dimethylphenyl)acetamide. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

ResearchGate. 13 C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0146770). [Link]

Sources

In-Depth Technical Guide: Metabolic Pathways of 2-Acetamidobiphenyl

This guide provides an in-depth technical analysis of the metabolic fate of 2-Acetamidobiphenyl (2-AABP), focusing on its rapid deacetylation, bioactivation via N-hydroxylation, and subsequent genotoxic mechanisms.

Executive Summary & Chemical Context

2-Acetamidobiphenyl (2-AABP) is an aromatic amide structurally related to known carcinogens such as 2-acetamidofluorene (2-AAF) and 4-acetamidobiphenyl (4-AABP).[1] While often used as a model compound in xenobiotic metabolism, its metabolic profile is distinct due to the ortho-phenyl substitution.

Unlike its para-isomer (4-AABP), which is readily N-hydroxylated directly, 2-AABP undergoes rapid microsomal deacetylation to form 2-aminobiphenyl (2-ABP) as the primary metabolic event. This deacetylation is the rate-limiting determinant of its toxicity, as the resulting free amine (2-ABP) acts as the proximate carcinogen, undergoing subsequent bioactivation to form DNA adducts.

Key Pharmacological Characteristics:

-

Primary Metabolic Route: Hydrolysis (Deacetylation) > N-Oxidation.

-

Proximate Carcinogen: N-hydroxy-2-aminobiphenyl.

-

Ultimate Carcinogen: Arylnitrenium ion (forming C8-dG adducts).

-

Target Organs: Primarily the bladder (via urinary excretion of glucuronides/amines) and liver.

Core Metabolic Pathways

The metabolism of 2-AABP is bifurcated into Activation (Toxification) and Detoxification pathways. The ortho-substitution sterically hinders direct N-hydroxylation of the amide, favoring deacetylation.

Phase I: Deacetylation (The Dominant Pathway)

Research indicates that hepatic microsomes from various species (rat, guinea pig, hamster) deacetylate 2-AABP significantly faster than the 3- or 4- isomers. This reaction is catalyzed by microsomal arylacetamide deacetylases .

-

Reaction: 2-Acetamidobiphenyl + H₂O

2-Aminobiphenyl (2-ABP) + Acetate -

Significance: This step liberates the free amine, making it available for oxidative activation.

Phase I: Oxidative Activation (N-Hydroxylation)

Following deacetylation, the free amine (2-ABP) is oxidized by Cytochrome P450 monooxygenases.

-

Enzymes: CYP1A2 (primary hepatic isoform) and CYP2E1.

-

Reaction: 2-Aminobiphenyl

N-hydroxy-2-aminobiphenyl. -

Mechanism: The insertion of oxygen at the nitrogen atom creates a hydroxylamine, a "proximate carcinogen" capable of crossing cellular membranes.

Phase II: Conjugation & Adduct Formation

The N-hydroxy metabolite is rarely reactive enough to bind DNA directly. It requires esterification.

-

Glucuronidation: N-hydroxy-2-ABP is conjugated by UGTs (UDP-glucuronosyltransferases) to form N-glucuronides. These are transported to the bladder, where acidic urine can hydrolyze them back to the free N-hydroxy species.

-

Acetylation/Sulfation: O-acetylation (via NAT1/NAT2) or O-sulfation (via SULTs) generates unstable esters.

-

Heterolytic Cleavage: These esters undergo spontaneous cleavage to form the electrophilic arylnitrenium ion .

-

Genotoxicity: The nitrenium ion attacks the C8 position of guanine in DNA, forming the adduct N-(deoxyguanosin-8-yl)-2-aminobiphenyl .

Detoxification Pathways

-

Ring Hydroxylation: CYP enzymes may hydroxylate the biphenyl ring at the 3, 4, or 5 positions. These phenolic metabolites are rapidly conjugated (glucuronidated/sulfated) and excreted, rendering them non-genotoxic.

Visualization of Metabolic Pathways[4]

The following diagram illustrates the bifurcation between the activation (red) and detoxification (green) pathways.

Caption: Figure 1. Metabolic fate of 2-Acetamidobiphenyl, highlighting the critical deacetylation step leading to bioactivation.

Experimental Methodologies

To investigate these pathways, the following validated protocols are recommended.

In Vitro Microsomal Deacetylation Assay

Objective: Determine the rate of conversion from 2-AABP to 2-ABP.

| Component | Specification | Notes |

| Enzyme Source | Liver Microsomes (Rat/Human) | 1.0 mg protein/mL final conc. |

| Substrate | 2-Acetamidobiphenyl | 100 - 500 µM (dissolved in DMSO). |

| Buffer | Tris-HCl (pH 7.4) | 50 mM. |

| Cofactors | None required for deacetylation | NADPH is only needed for oxidative steps. |

| Incubation | 37°C for 10-30 mins | Stop reaction with ice-cold acetonitrile. |

| Detection | HPLC-UV or LC-MS/MS | Monitor loss of 2-AABP and gain of 2-ABP. |

Protocol Steps:

-

Pre-incubate microsomes in Tris-HCl buffer at 37°C for 5 minutes.

-

Initiate reaction by adding 2-AABP.

-

Aliquot samples at 0, 5, 10, 20, and 30 minutes.

-

Quench with equal volume of acetonitrile containing internal standard (e.g., 4-aminobiphenyl).

-

Centrifuge (10,000 x g, 10 min) and inject supernatant into HPLC.

32P-Postlabeling for DNA Adducts

Objective: Detect and quantify specific DNA adducts formed by the activated metabolite.

-

Digestion: Digest DNA (from treated tissue or cell culture) with micrococcal nuclease and spleen phosphodiesterase to release deoxyribonucleoside 3'-monophosphates.

-

Enrichment: Treat with Nuclease P1 to dephosphorylate normal nucleotides, leaving adducts intact (adducts are resistant to Nuclease P1).

-

Labeling: Incubate with [γ-32P]ATP and T4 polynucleotide kinase to radiolabel the adducts.

-

Separation: Perform multidirectional Thin-Layer Chromatography (TLC) on PEI-cellulose plates.

-

Quantification: Expose to X-ray film or phosphorimager screens.

Toxicological Implications[4]

The toxicity of 2-AABP is inextricably linked to the balance between deacetylation and ring hydroxylation .

-

Deacetylation Speed: The rapid deacetylation of the ortho isomer (2-AABP) leads to a high intracellular concentration of 2-aminobiphenyl.

-

Oxidative Stress: 2-ABP has been shown to induce Reactive Oxygen Species (ROS) and activate MAPK pathways (ERK/JNK), leading to apoptosis in bladder cells.

-

Bladder Specificity: The N-glucuronides of N-hydroxy-2-ABP are stable at neutral pH (blood) but hydrolyze in the acidic environment of the bladder. This releases the reactive hydroxylamine directly into the bladder lumen, explaining the organ-specific carcinogenicity (bladder cancer) observed with aminobiphenyls.

References

-

Microsomal deacetylation of isomeric acetamidobiphenyls. Sertkaya, N. N., & Gorrod, J. W. (1987).[1] In Vivo.

-

[Link]

-

-

The metabolism of 3-aminobiphenyl and 3-acetamidobiphenyl in vitro. Gorrod, J. W., & Bayraktar, N. N. (1986).[2] Anticancer Research.[2]

-

[Link]

-

-

Activation of MAPK pathways and downstream transcription factors in 2-aminobiphenyl-induced apoptosis.Environmental Toxicology.

-

[Link]

-

-

Cyclooxygenase-2 expression is up-regulated by 2-aminobiphenyl in a ROS and MAPK-dependent signaling pathway in a bladder cancer cell line.Chemical Research in Toxicology.

-

[Link]

-

-

N-Hydroxylation of 4-Aminobiphenyl by CYP2E1 Produces Oxid

-

[Link]

-

Sources

- 1. Microsomal deacetylation of isomeric acetamidobiphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The metabolism of 3-aminobiphenyl and 3-acetamidobiphenyl in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on the metabolism of 4-fluoroaniline and 4-fluoroacetanilide in rat: formation of 4-acetamidophenol (paracetamol) and its metabolites via defluorination and N-acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Acetamidobiphenyl

The following Application Note is designed as a comprehensive technical guide for the analysis of 2-Acetamidobiphenyl (N-acetyl-2-aminobiphenyl). It synthesizes established chromatographic principles with specific physicochemical properties of the target analyte to provide a robust, field-ready protocol.

Abstract & Scope

2-Acetamidobiphenyl (N-(2-Biphenylyl)acetamide) is a critical analyte in two primary domains: as a metabolic marker for the detoxification of the carcinogen 2-aminobiphenyl (2-ABP) and as a synthetic intermediate in the production of functionalized biaryls. Its accurate quantification is essential for pharmacokinetic profiling and impurity monitoring in pharmaceutical synthesis.

This guide details two orthogonal analytical workflows:

-

RP-HPLC-DAD/MS: A robust method utilizing a Biphenyl stationary phase for superior selectivity against structural isomers.

-

GC-MS: A high-sensitivity protocol for trace analysis in complex biological matrices.

Physicochemical Profile & Method Strategy

Understanding the molecule is the first step to successful separation.

| Property | Value | Chromatographic Implication |

| Molecular Formula | C₁₄H₁₃NO | Detectable by MS (EI and ESI). |

| Molecular Weight | 211.26 g/mol | Parent ion [M+H]⁺ = 212.27 (LC-MS); M⁺ = 211.1 (GC-MS). |

| LogP (Octanol/Water) | ~2.8 - 3.2 | Moderately lipophilic; requires high % organic mobile phase for elution on C18. |

| pKa | ~15 (Amide H) | Neutral in standard HPLC pH ranges (2–8). |

| Solubility | Soluble in MeOH, ACN, DCM | Compatible with standard reverse-phase and organic injection solvents. |

Strategic Insight: Unlike its precursor 2-aminobiphenyl (which is basic), 2-acetamidobiphenyl is neutral. In acidic HPLC conditions (pH ~2-3), the precursor is protonated and elutes early, while the acetylated target retains longer, simplifying separation.

Sample Preparation Protocols

Protocol A: Solid Phase Extraction (SPE) for Biological Fluids (Plasma/Urine)

Best for: Trace analysis (ng/mL levels) and removing protein interferences.

-

Conditioning: Use a Polymeric Reversed-Phase Cartridge (e.g., HLB or Strata-X, 60 mg).

-

Wash with 1 mL Methanol.[1]

-

Equilibrate with 1 mL Water.

-

-

Loading: Mix 500 µL sample with 500 µL 0.1% Formic Acid. Load onto cartridge at 1 mL/min.

-

Washing: Wash with 1 mL 5% Methanol in Water (removes salts and polar interferences).

-

Elution: Elute with 1 mL Acetonitrile .

-

Reconstitution: Evaporate to dryness under N₂ stream at 40°C. Reconstitute in 200 µL Mobile Phase (Initial Conditions).

Protocol B: Liquid-Liquid Extraction (LLE) for Synthetic Impurities

Best for: High-concentration samples and rapid QC.

-

Extraction: Add 1 mL sample (aqueous) to 2 mL Ethyl Acetate .

-

Agitation: Vortex for 60 seconds; Centrifuge at 3000 x g for 5 mins.

-

Collection: Collect the upper organic layer.

-

Drying: Pass through anhydrous Na₂SO₄ to remove residual water.

-

Injection: Inject directly for GC-MS or evaporate/reconstitute for HPLC.

HPLC-DAD/MS Method (Reverse Phase)

Rationale: While C18 columns are standard, a Biphenyl stationary phase is recommended here. The π-π interactions between the biphenyl ligand of the column and the biphenyl core of the analyte provide enhanced selectivity, particularly for separating position isomers (e.g., 2- vs 4-acetamidobiphenyl).

Chromatographic Conditions

-

System: Agilent 1290 Infinity II or equivalent UHPLC.

-

Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

-

Injection Vol: 2-5 µL.

-

Detection:

-

UV: 254 nm (Primary), 210 nm (Secondary).

-

MS: ESI Positive Mode, Scan range 100–400 m/z.

-

Gradient Program

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 10% | Initial Hold |

| 1.00 | 10% | Load Sample |

| 8.00 | 90% | Linear Gradient |

| 10.00 | 90% | Wash |

| 10.10 | 10% | Re-equilibration |

| 13.00 | 10% | End Run |

Technical Note: 2-Acetamidobiphenyl typically elutes between 6.5 – 7.5 minutes under these conditions. The precursor (2-aminobiphenyl) will elute significantly earlier (~3-4 min) due to protonation.

GC-MS Method (Electron Impact)

Rationale: GC-MS is the "Gold Standard" for confirming the identity of the acetyl group via fragmentation patterns. Derivatization is generally not required due to the thermal stability of the amide, but silylation can be used if peak tailing is observed.

Instrument Parameters

-

System: GC-MS (Single Quadrupole).

-

Column: HP-5MS UI (30 m x 0.25 mm x 0.25 µm) or DB-5MS.

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Inlet: Splitless mode (1 min purge), 280°C.

-

Transfer Line: 290°C.

-

Source Temp: 230°C.

Temperature Program

-

Initial: 100°C (Hold 1 min).

-

Ramp 1: 20°C/min to 250°C.

-

Ramp 2: 10°C/min to 300°C (Hold 3 min).

-

Total Run Time: ~16.5 min.

MS Detection (SIM/Scan)

For quantitation, use Selected Ion Monitoring (SIM).

-

Target Ion (Quant): 211 (Molecular Ion, M⁺).

-

Qualifier Ion 1: 169 (M⁺ - 42 [Ketene loss]).

-

Qualifier Ion 2: 168 (M⁺ - 43 [Acetyl loss]).

-

Qualifier Ion 3: 152 (Biphenylene ion).

Visualized Workflows & Pathways

Figure 1: Analytical Decision Workflow

This diagram illustrates the decision logic for selecting the appropriate method based on sample type and sensitivity requirements.

Caption: Decision tree for selecting Sample Preparation and Instrumental Method based on matrix complexity and sensitivity needs.

Figure 2: GC-MS Fragmentation Pathway

Understanding the fragmentation is crucial for MS confirmation. The loss of the acetyl group is the primary diagnostic transition.

Caption: Proposed EI fragmentation pathway for 2-Acetamidobiphenyl. The m/z 211 -> 169 transition is characteristic of N-acetylated aromatics.

Validation Parameters (Acceptance Criteria)

To ensure this method is "self-validating" in your lab, verify these parameters during setup:

| Parameter | Acceptance Criterion | Troubleshooting |

| System Suitability | %RSD of Area < 2.0% (n=5) | Check injector precision or seal leaks. |

| Linearity (R²) | > 0.999 (Range: 0.1 – 100 µg/mL) | If non-linear at high end, dilute sample. |

| Recovery (SPE) | 85% - 115% | If low, ensure elution solvent (ACN) volume is sufficient. |

| Resolution (Rs) | > 2.0 between 2-ABP and 2-Acetamidobiphenyl | Adjust gradient slope or lower %B at start. |

| LOD (GC-MS) | < 10 ng/mL (SIM Mode) | Clean ion source or tune MS if sensitivity drops. |

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21908, N-(2-Biphenylyl)acetamide. Retrieved from [Link]

-

Sielc Technologies. Separation of Acetamide derivatives on Reverse Phase Columns. Retrieved from [Link]

-

Phenomenex. Biphenyl Stationary Phase Chemistry for Isomer Separation. Retrieved from [Link]

-

Agilent Technologies. GC-MS Analysis of Aromatic Amines and Metabolites. Retrieved from [Link]

Sources

Application Note: 2-Acetamidobiphenyl as a Privileged Scaffold in Medicinal Chemistry

Executive Summary

2-Acetamidobiphenyl (N-(2-biphenylyl)acetamide) is not typically a final therapeutic agent but serves as a critical mechanistic probe and synthetic lynchpin in modern drug discovery.[1] Its primary application lies in its role as a substrate for Palladium-catalyzed C-H activation , enabling the rapid construction of Phenanthridine and Phenanthridone cores.[1] These fused tricyclic heterocycles are ubiquitous in oncology (PARP inhibitors), virology (DNA intercalators), and neurology.[1]

This guide details the strategic use of 2-Acetamidobiphenyl to access these bioactive scaffolds, focusing on the acetamide moiety as a removable Directing Group (DG) for regioselective functionalization.

Medicinal Chemistry Context: The Phenanthridine Connection

The biphenyl core of 2-Acetamidobiphenyl possesses a unique ortho-geometry that predisposes it to intramolecular cyclization.[1] In medicinal chemistry, this molecule is the "Year Zero" substrate for synthesizing phenanthridine alkaloids (e.g., Trisphaeridine, N-methylcrinasiadine).[1]

Therapeutic Relevance of the Target Scaffold

| Therapeutic Area | Mechanism of Action | Representative Drugs/Compounds |

| Oncology | Poly(ADP-ribose) polymerase (PARP) inhibition | Olaparib , Rucaparib (Phenanthridone core) |

| Virology | DNA/RNA Intercalation | Ethidium Bromide (diagnostic), Lycorine derivatives |

| Antimicrobial | Topoisomerase Inhibition | Sanguinarine analogues |

Mechanism of Action: Acetamide-Directed C-H Activation[1]

The utility of 2-Acetamidobiphenyl relies on the coordination ability of the acetamide oxygen/nitrogen to Transition Metals (Pd, Rh, Ru). This coordination brings the metal into proximity with the C-H bond on the adjacent phenyl ring (the 2'-position), facilitating Concerted Metallation-Deprotonation (CMD) .[1]

Mechanistic Pathway (Pd-Catalyzed)

-

Coordination: Pd(OAc)₂ coordinates to the acetamide directing group.[1]

-

C-H Activation: Formation of a six-membered palladacycle intermediate via C-H cleavage at the 2'-position.[1]

-

Oxidative Addition/Reductive Elimination: In the presence of an oxidant (e.g., PhI(OAc)₂), the N-Pd bond forms, followed by reductive elimination to close the ring, yielding the phenanthridine core.

Figure 1: Mechanistic flow of the acetamide-directed intramolecular C-H amination to form phenanthridine.[1]

Experimental Protocol: Synthesis of Phenanthridine

This protocol describes the "Gold Standard" method for converting 2-Acetamidobiphenyl to Phenanthridine via intramolecular oxidative C-H amination.[1] This method avoids harsh pyrolysis conditions used in older "Pictet-Hubert" reactions.[1]

Reagents and Materials[1][3][4][5][6][7][8]

-

Substrate: 2-Acetamidobiphenyl (1.0 equiv, 0.5 mmol)

-

Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)[1][2][3]

-

Oxidant: (Diacetoxyiodo)benzene [PhI(OAc)₂] (1.5 equiv)[1]

-

Solvent: Toluene (anhydrous) or Acetic Acid (for higher solubility)[1]

-

Additives: Copper(II) Acetate [Cu(OAc)₂] (optional co-oxidant, 10 mol%)[1]

Step-by-Step Methodology

-

Reaction Setup:

-

In a 25 mL oven-dried Schlenk tube equipped with a magnetic stir bar, charge 2-Acetamidobiphenyl (105.6 mg, 0.5 mmol), Pd(OAc)₂ (5.6 mg, 0.025 mmol), and PhI(OAc)₂ (241.5 mg, 0.75 mmol).

-

Evacuate and backfill with Nitrogen (N₂) three times to ensure an inert atmosphere.[1]

-

-

Solvent Addition:

-

Add anhydrous Toluene (5.0 mL) via syringe through the septum.

-

Note: If solubility is poor, a 1:1 mixture of Toluene/Acetic Acid may be used.

-

-

Thermal Activation:

-

Work-up:

-

Cool the mixture to room temperature.

-

Dilute with Dichloromethane (DCM, 20 mL) and filter through a short pad of Celite to remove Pd black.[1]

-

Wash the filtrate with saturated NaHCO₃ (2 x 15 mL) to neutralize any acetic acid.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

-

Purification:

Validation Parameters (Self-Check)[1]

-

¹H NMR (CDCl₃): Look for the disappearance of the amide N-H singlet (~7.5 ppm) and the methyl singlet of the acetamide (~2.0 ppm). The product phenanthridine will show a characteristic deshielded proton at the C6 position (~9.2 ppm).

-

Fluorescence: The product is intensely fluorescent under UV light (254/365 nm), distinguishing it from the non-fluorescent starting material.

Advanced Application: Late-Stage Diversification

For drug discovery libraries, the 2-Acetamidobiphenyl scaffold can be functionalized before cyclization to create diverse analogs.

Workflow for Library Generation

The acetamide group is robust enough to withstand halogenation conditions, allowing researchers to install "handles" for further coupling (Suzuki/Sonogashira) before the final ring closure.

Figure 2: Divergent synthesis workflow for generating phenanthridine libraries from the parent scaffold.

Safety and Toxicology (Critical)

While 2-Acetamidobiphenyl is a useful intermediate, it poses specific safety risks that must be managed in a research environment.[1]

| Hazard Class | Risk Description | Mitigation Protocol |

| Carcinogenicity | 2-Acetamidobiphenyl can hydrolyze in vivo or in vitro to 2-Aminobiphenyl , a known human carcinogen (bladder cancer).[1] | Double-gloving (Nitrile) is mandatory.[1] All weighing must occur inside a certified fume hood .[1] |

| Mutagenicity | The acetamide derivative itself has shown mutagenic potential in Ames tests (S9 activation). | Treat all solid waste as Hazardous Cytotoxic Waste .[1] Do not dispose of in general trash. |

| Skin Absorption | Lipophilic nature allows rapid dermal absorption.[1] | In case of contact, wash with soap and water for 15 minutes; do not use alcohol (increases absorption).[1] |

References

-

Synthesis of Phenanthridines via Pd-Catalyzed C-H Activ

-

Mechanistic Insights on Directing Groups

-

Safety Data for 2-Aminobiphenyl (Hydrolysis Product)

-

Phenanthridine Medicinal Applic

Sources

- 1. Phenanthridine - Wikipedia [en.wikipedia.org]

- 2. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Sci-Hub. Palladium‐Catalyzed Direct Synthesis of Phenanthridones from Benzamides through Tandem N–H/C–H Arylation / European Journal of Organic Chemistry, 2017 [sci-hub.ru]

- 5. Palladium-catalyzed dual C–H activation for the synthesis of indolo[1,2-f]phenanthridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. fishersci.com [fishersci.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Derivatization of 2-Acetamidobiphenyl for enhanced bioactivity

Application Note & Protocol

Topic: Strategic Derivatization of 2-Acetamidobiphenyl to Enhance Biological Activity

Audience: Researchers, scientists, and drug development professionals.

Abstract